diethyl [(fluorosulfonyl)methyl]phosphonate
Description
Structure
3D Structure
Properties
CAS No. |
2731010-66-3 |
|---|---|
Molecular Formula |
C5H12FO5PS |
Molecular Weight |
234.19 g/mol |
IUPAC Name |
diethoxyphosphorylmethanesulfonyl fluoride |
InChI |
InChI=1S/C5H12FO5PS/c1-3-10-12(7,11-4-2)5-13(6,8)9/h3-5H2,1-2H3 |
InChI Key |
AOBOQGUEYQKQEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)F)OCC |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl Fluorosulfonyl Methyl Phosphonate and Its Analogues
Direct Phosphonylation Approaches
Direct phosphonylation methods aim to form the P-C bond at the carbon atom that will ultimately bear the fluorosulfonyl group. Two prominent reactions in this category are the Michaelis-Arbuzov reaction and palladium-catalyzed cross-coupling reactions.
Michaelis-Arbuzov and Related Reactions for P-C Bond Formation
The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and involves the reaction of a trialkyl phosphite with an alkyl halide. wikipedia.orgchem-station.comorganic-chemistry.org In the context of diethyl [(fluorosulfonyl)methyl]phosphonate, this would ideally involve the reaction of triethyl phosphite with a fluorosulfonylmethyl halide (e.g., chloride or bromide). The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom of the triethyl phosphite on the electrophilic carbon of the alkyl halide, leading to the formation of a phosphonium salt intermediate. wikipedia.org Subsequent dealkylation of this intermediate by the displaced halide ion yields the desired phosphonate (B1237965). wikipedia.org
While the classical Michaelis-Arbuzov reaction is widely used for a variety of alkyl halides, its application to substrates containing the fluorosulfonylmethyl group is not extensively documented in readily available literature. wikipedia.orgnih.gov The reactivity of fluorosulfonylmethyl halides in this reaction would be a critical factor, as would the stability of the fluorosulfonyl group under the reaction conditions, which often require elevated temperatures. wikipedia.org
Table 1: Key Features of the Michaelis-Arbuzov Reaction
| Feature | Description |
| Reactants | Trialkyl phosphite and an alkyl halide. wikipedia.orgchem-station.com |
| Product | Dialkyl phosphonate. wikipedia.org |
| Mechanism | Nucleophilic substitution (SN2) followed by dealkylation. wikipedia.org |
| Conditions | Typically requires heating. wikipedia.org |
Variations of the Michaelis-Arbuzov reaction, such as those employing different phosphorus(III) reagents or catalysts, could potentially be adapted for the synthesis of the target compound.
Palladium-Catalyzed Coupling Reactions in Phosphonate Synthesis
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of P-C bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. organic-chemistry.org These reactions typically involve the coupling of a phosphorus-containing nucleophile, such as a dialkyl phosphite or a silyl phosphite, with an organic electrophile in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.org
For the synthesis of this compound, a plausible approach would be the palladium-catalyzed coupling of diethyl phosphite with a fluorosulfonylmethyl halide. The catalytic cycle generally involves the oxidative addition of the organic halide to a palladium(0) complex, followed by transmetalation with the phosphorus nucleophile (or deprotonation of diethyl phosphite followed by coordination) and subsequent reductive elimination to afford the phosphonate product and regenerate the palladium(0) catalyst.
The success of this approach would depend on the compatibility of the fluorosulfonylmethyl halide with the palladium catalyst and the reaction conditions. The choice of ligand is crucial in palladium-catalyzed cross-coupling reactions, as it influences the catalyst's stability, reactivity, and selectivity. organic-chemistry.org While palladium-catalyzed phosphonylation has been successfully applied to a wide range of aryl and some alkyl halides, its specific application to fluorosulfonylmethyl halides requires further investigation. organic-chemistry.org
Table 2: Components of a Typical Palladium-Catalyzed Phosphonylation Reaction
| Component | Role | Example |
| Palladium Precursor | Source of the active catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Stabilizes and activates the catalyst | Xantphos, dppf |
| Phosphorus Source | Provides the phosphonate group | Diethyl phosphite |
| Organic Electrophile | Provides the carbon framework | Fluorosulfonylmethyl halide |
| Base | Activates the phosphorus nucleophile | DBU, K₂CO₃ |
| Solvent | Reaction medium | Toluene, Dioxane |
Strategies for Introducing the Fluorosulfonylmethyl Moiety
An alternative to direct phosphonylation is the introduction of the fluorosulfonylmethyl group onto a pre-existing phosphonate scaffold or the synthesis of a precursor that is subsequently converted to the target molecule.
Precursor Synthesis and Functionalization
This strategy involves the synthesis of a diethyl phosphonate bearing a functional group on the methyl carbon that can be subsequently converted to the fluorosulfonyl group. A common precursor is diethyl (hydroxymethyl)phosphonate, which can be synthesized by the reaction of diethyl phosphite with paraformaldehyde. orgsyn.org The hydroxyl group can then be transformed into a leaving group, such as a mesylate or tosylate, making it susceptible to nucleophilic substitution.
Another approach is the synthesis of a halomethylphosphonate, such as diethyl (chloromethyl)phosphonate or diethyl (bromomethyl)phosphonate. These compounds can be prepared through various methods, including the reaction of diethyl phosphite with dihalomethanes. The halogen atom can then potentially be displaced by a fluorosulfonyl-containing nucleophile.
The synthesis of the fluorosulfonylmethyl moiety itself can be challenging. One potential route involves the use of fluorosulfonylmethane derivatives. The synthesis of such precursors and their subsequent reaction with a phosphonate-containing nucleophile would be a key step in this approach.
Late-Stage Fluorosulfonylation Methods
Late-stage functionalization has become an increasingly important strategy in medicinal and materials chemistry, allowing for the introduction of key functional groups at a late step in a synthetic sequence. Late-stage fluorosulfonylation of a suitable phosphonate precursor could be a viable route to this compound.
One emerging technique is electrochemical fluorosulfonylation. wikipedia.orgresearchgate.netacs.org This method involves the electrochemical oxidation of a suitable substrate in the presence of a fluoride (B91410) source and a sulfur dioxide surrogate. wikipedia.orgresearchgate.netacs.org For instance, a diethyl methylphosphonate derivative with an appropriate activating group could potentially undergo electrochemical fluorosulfonylation at the methyl position. The advantages of electrochemical methods include mild reaction conditions and the avoidance of harsh chemical oxidants. wikipedia.orgresearchgate.netacs.org
Another approach could involve the reaction of a carbanion derived from diethyl methylphosphonate with a fluorosulfonylating agent. Deprotonation of the carbon alpha to the phosphorus atom would generate a nucleophile that could then react with an electrophilic source of the "-SO₂F" group. The choice of a suitable base and a compatible fluorosulfonylating agent would be critical for the success of this strategy. Recent advances in late-stage fluorination and sulfonyl fluoride synthesis could provide valuable tools for this purpose. nih.govrsc.orgharvard.edu
Derivatization and Structural Modification of the Phosphonate Scaffold
Once this compound is synthesized, its structure can be further modified to create a library of analogues with potentially diverse properties. These modifications can target the phosphonate ester groups or the methylene (B1212753) bridge.
The diethyl ester groups of the phosphonate can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions. The resulting phosphonic acid can then be re-esterified with different alcohols to introduce a variety of alkyl or aryl groups. This allows for the tuning of properties such as solubility and bioavailability. nih.gov
Functionalization of the methylene bridge connecting the phosphorus atom and the sulfonyl group could also be explored. If a suitable synthetic handle is present on the methylene carbon, various chemical transformations could be employed to introduce substituents. For example, if a hydroxyl group is present at this position, it could be oxidized to a ketone or converted to other functional groups. mdpi.commdpi.com
Table 3: Potential Derivatization Strategies
| Modification Site | Reaction Type | Potential Reagents | Resulting Functional Group |
| Phosphonate Esters | Hydrolysis | HCl, NaOH | Phosphonic Acid |
| Phosphonate Esters | Transesterification | Different Alcohols | Modified Esters |
| Methylene Bridge (if functionalized) | Oxidation | PCC, Swern | Ketone |
| Methylene Bridge (if functionalized) | Nucleophilic Substitution | Azides, Amines | Azides, Amines |
The ability to perform these modifications allows for the systematic exploration of the structure-activity relationships of this class of compounds.
Modifications at the α-Carbon
The hydrogen atom on the α-carbon of sulfonylmethylphosphonates is acidic due to the electron-withdrawing nature of the adjacent sulfonyl (SO₂) and phosphonate [P(O)(OEt)₂] groups. This acidity allows for the facile generation of a carbanion at this position, which can then react with various electrophiles. This reactivity is a cornerstone for creating analogues with diverse substituents at the α-carbon.
Research on analogous compounds, such as diethyl fluoronitromethylphosphonate, demonstrates the synthetic potential of the α-position. The α-carbon in these systems can undergo alkylation and conjugate addition reactions. For instance, after deprotonation with a suitable base, the resulting carbanion can be alkylated. While simple alkylation has been shown to be successful with reactive electrophiles like iodomethane, a broader range of modifications can be achieved through conjugate additions to Michael acceptors like α,β-unsaturated carbonyls, sulfones, and nitro compounds. mdpi.com This approach allows for the introduction of more complex carbon chains to the phosphonate backbone. mdpi.com
Similarly, diethyl [(phenylsulfonyl)methyl]phosphonate serves as a versatile synthetic intermediate, primarily due to the ease of forming a carbanion α to the sulfone group, which enables efficient carbon-carbon bond formation through alkylation and related processes.
The table below summarizes representative modifications at the α-carbon of analogous phosphonate compounds.
Table 1: Examples of α-Carbon Modifications on Diethyl Phosphonate Analogues
| Starting Material | Reagent / Electrophile | Reaction Type | Modified Product |
|---|---|---|---|
| Diethyl fluoronitromethylphosphonate | Iodomethane | Alkylation | Diethyl 1-fluoro-1-nitroethylphosphonate |
| Diethyl fluoronitromethylphosphonate | Methyl vinyl ketone | Conjugate Addition | Diethyl 1-fluoro-1-nitro-4-oxopentylphosphonate |
| Diethyl fluoronitromethylphosphonate | Phenyl vinyl sulfone | Conjugate Addition | Diethyl 1-fluoro-1-nitro-3-(phenylsulfonyl)propylphosphonate |
Ester Group Variations (e.g., Transesterification)
The diethyl ester groups of the phosphonate moiety can be exchanged for other alkyl or aryl groups, leading to analogues with altered solubility, reactivity, and biological properties. This transformation is commonly achieved through transesterification or by synthesizing mixed esters from a common intermediate.
One method for creating mixed phosphonates involves the chemoselective activation of a symmetric diethyl phosphonate with an activating agent, such as triflic anhydride, followed by substitution with a broad range of O, S, N, and C nucleophiles. This allows for a modular and flexible approach to introduce a single, different ester group (or other functionalities) under mild conditions.
Another established method is the direct alcohol-exchange reaction, or transesterification. This typically involves heating the diethyl phosphonate with an excess of a different, often higher-boiling, alcohol in the presence of a catalyst. For example, studies on diethyl phenylphosphonate have shown that microwave-assisted alcoholysis with n-butanol in the presence of an ionic liquid catalyst can yield both the mixed ester (ethyl butyl phenylphosphonate) and the fully transesterified product (dibutyl phenylphosphonate). The removal of the displaced alcohol (ethanol) from the reaction mixture can drive the equilibrium toward the desired products.
The table below illustrates common methods for varying the ester groups on diethyl phosphonates.
Table 2: Examples of Ester Group Variations for Diethyl Phosphonates
| Starting Material | Reagent(s) | Reaction Type | Modified Product Example |
|---|---|---|---|
| Diethyl n-alkylphosphonate | 1. Oxalyl Chloride2. Phenol | Activation / Substitution | Ethyl phenyl n-alkylphosphonate |
| Diethyl phosphonate | 1. Triflic Anhydride2. Benzyl alcohol | Activation / Substitution | Benzyl ethyl phosphonate |
| Diethyl phenylphosphonate | n-Butanol (with [bmim][BF₄] catalyst) | Transesterification (Alcoholysis) | Ethyl butyl phenylphosphonate & Dibutyl phenylphosphonate |
Reactivity Profile and Mechanistic Investigations of Diethyl Fluorosulfonyl Methyl Phosphonate
Carbanion Generation and Stabilization at the α-Carbon
The generation of a stable carbanion at the carbon atom positioned between the phosphonate (B1237965) and fluorosulfonyl groups is a cornerstone of the reactivity of diethyl [(fluorosulfonyl)methyl]phosphonate. The acidity of the α-proton is significantly enhanced, facilitating its removal by a suitable base.
Role of the Fluorosulfonyl Group in Anion Stabilization
The stability of the resulting carbanion is paramount to the compound's utility. This stability is principally derived from the powerful electron-withdrawing nature of the adjacent fluorosulfonyl (-SO₂F) and diethylphosphonate [-P(O)(OEt)₂] groups. The fluorosulfonyl group, in particular, plays a crucial role through a combination of inductive and resonance effects.
The high electronegativity of the fluorine and oxygen atoms in the fluorosulfonyl group exerts a strong negative inductive effect (-I), pulling electron density away from the α-carbon. Furthermore, the sulfonyl moiety allows for the delocalization of the negative charge of the carbanion onto the oxygen atoms through p-orbital overlap, a stabilizing resonance effect. This dual-action stabilization makes the conjugate base of this compound less basic and more nucleophilic than corresponding unstabilized ylides, such as those used in the traditional Wittig reaction. wikipedia.org The presence of a sulfone group is known to facilitate the formation of carbanions at the α-position, enabling efficient carbon-carbon bond formation. orgsyn.org
Selection of Base Systems for Deprotonation
The enhanced acidity of the α-proton means that a range of bases can be employed for deprotonation. The choice of base is critical as it can influence reaction yield and stereoselectivity. Common bases used for generating phosphonate-stabilized carbanions include sodium hydride (NaH), n-butyllithium (n-BuLi), sodium methoxide (NaOMe), and lithium diisopropylamide (LDA). conicet.gov.arorganic-chemistry.org
The selection depends on the specific substrate and desired outcome. For instance, strong, non-nucleophilic bases like sodium hydride are often preferred to minimize side reactions. The counterion of the base (e.g., Li⁺, Na⁺, K⁺) can also play a significant role in the stereochemical course of subsequent reactions. wikipedia.orgorganicchemistrydata.org
Nucleophilic Reactivity and Reaction Pathways
Once generated, the stabilized carbanion of this compound acts as a potent nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.
Horner-Wadsworth-Emmons Olefination Chemistry
The most prominent application of this reagent is in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes from aldehydes and ketones. conicet.gov.ar This reaction offers several advantages over the classic Wittig reaction, including the use of more nucleophilic and less basic phosphonate-stabilized carbanions and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.org
The general mechanism begins with the deprotonation of the phosphonate to yield the carbanion. nrochemistry.com This carbanion then undergoes nucleophilic addition to the carbonyl carbon of an aldehyde or ketone, which is the rate-limiting step. wikipedia.org This addition leads to the formation of an intermediate oxaphosphetane, which subsequently decomposes to yield the alkene and a phosphate (B84403) salt. nrochemistry.com
The phosphonate carbanion derived from this compound is expected to react efficiently with a broad spectrum of aldehydes and ketones. organicchemistrydata.org Phosphonate-stabilized carbanions are known to be more reactive than their phosphonium ylide counterparts, allowing them to react successfully even with sterically hindered ketones that are often unreactive in Wittig olefinations. nrochemistry.com The reaction produces vinyl fluorosulfones, which are valuable synthetic intermediates.
Table 1: Representative Horner-Wadsworth-Emmons Reactions
| Carbonyl Compound | Base | Expected Product | Typical Stereoselectivity |
|---|---|---|---|
| Benzaldehyde | NaH | 1-fluoro-1-(phenylsulfonyl)ethene | Predominantly (E) |
| Cyclohexanone | n-BuLi | (Cyclohexylidene)methyl fluorosulfone | N/A |
| Acetophenone | KHMDS | 1-fluoro-1-(phenylsulfonyl)prop-1-ene | Mixture of (E) and (Z) |
| Pivalaldehyde | NaH | 1-fluoro-3,3-dimethyl-1-(phenylsulfonyl)but-1-ene | High (E) selectivity |
Note: The products listed are based on the expected reactivity of the fluorosulfonyl phosphonate. Specific experimental data for this exact reagent may vary.
A key feature of the HWE reaction is its inherent stereoselectivity. Reactions involving stabilized phosphonates typically favor the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This preference is attributed to the reversibility of the initial nucleophilic addition and the equilibration of the diastereomeric intermediates, which favors the anti-oxaphosphetane precursor to the (E)-alkene. organic-chemistry.org
Several factors can be manipulated to control the stereochemical outcome:
Reactant Structure: Increased steric bulk on the aldehyde generally leads to higher (E)-selectivity. wikipedia.org Aromatic aldehydes almost exclusively yield (E)-alkenes. wikipedia.org
Reaction Temperature: Higher reaction temperatures (e.g., 23 °C vs. -78 °C) can increase the degree of equilibration, thus enhancing (E)-selectivity. wikipedia.org
Cation: The nature of the metal counterion from the base can influence the reaction. For simple phosphonates, lithium salts often provide greater (E)-selectivity compared to sodium or potassium salts. wikipedia.orgorganicchemistrydata.org
Phosphonate Modification: The electronic nature of the phosphonate itself is critical. The Still-Gennari modification utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethoxy) to accelerate the elimination of the oxaphosphetane intermediate, which kinetically favors the formation of (Z)-alkenes. organicchemistrydata.orgnrochemistry.com The strongly electron-withdrawing fluorosulfonyl group in this compound could potentially influence the kinetics of elimination, making the stereochemical outcome sensitive to the specific reaction conditions, particularly the choice of base and cation.
Table 2: Factors Influencing Stereoselectivity in HWE Reactions
| Factor | Effect on (E)-Selectivity | Effect on (Z)-Selectivity |
|---|---|---|
| Increased Aldehyde Steric Bulk | Increase | Decrease |
| Higher Reaction Temperature | Increase | Decrease |
| Use of Li⁺ Counterion | Generally Increases | Generally Decreases |
| Use of K⁺/18-crown-6 | Decrease | Increase |
| Electron-withdrawing groups on Phosphonate (Still-Gennari) | Decrease | Increase |
Alkylation and Acylation Reactions
The reactivity of this compound in alkylation and acylation reactions is predicated on the acidity of the α-methylene protons located between the phosphonate and fluorosulfonyl groups. Both groups are potent electron-withdrawing moieties, which significantly increases the acidity of these protons, facilitating the formation of a stabilized carbanion upon treatment with a suitable base.
This behavior is well-documented for analogous sulfone-containing phosphonates. For instance, diethyl [(phenylsulfonyl)methyl]phosphonate is readily deprotonated to form a metalated species that can react with various electrophiles, enabling carbon-carbon bond formation. nih.govorgsyn.org Similarly, other CH-acidic phosphonate derivatives, such as diethyl cyanomethylphosphonate and diethyl ethoxycarbonylmethylphosphonate, undergo efficient alkylation under phase-transfer catalysis or microwave irradiation. mdpi.com
Based on these precedents, the anticipated reaction pathway for the alkylation of this compound would involve:
Deprotonation: Treatment with a base (e.g., sodium hydride, lithium diisopropylamide) to generate the α-carbanion.
Nucleophilic Attack: The resulting carbanion acts as a nucleophile, attacking an alkyl halide (R-X) or another suitable electrophile.
A similar pathway is expected for acylation, where an acyl chloride (RCOCl) or anhydride would serve as the electrophile. nih.gov The general schemes for these reactions are presented below.
Table 1: Predicted Alkylation and Acylation Reactions
| Reaction Type | Reagents | Predicted Product |
|---|---|---|
| Alkylation | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | Diethyl [(1-fluorosulfonyl)alkyl]phosphonate |
| Acylation | 1. Base (e.g., NaH) 2. Acyl Chloride (RCOCl) | Diethyl [(1-acyl-1-fluorosulfonyl)methyl]phosphonate |
Note: The specific reaction conditions, yields, and substrate scope for this compound are not available in the reviewed literature and would require experimental validation.
Generation and Trapping of Fluorosulfonyl-Containing Intermediates (e.g., carbenes)
The generation of reactive intermediates from organophosphorus compounds is a key aspect of their synthetic utility. In the case of halogenated phosphonates, the formation of carbenes is a known process. For example, some halomethylphosphonates are known to generate carbenes through cleavage of the carbon-phosphorus bond. orgsyn.org
A relevant analogue is trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA), which serves as a precursor for generating difluorocarbene (:CF₂). rsc.org This suggests that under specific conditions (e.g., thermal or chemical activation), this compound could potentially eliminate a stable fragment to generate a fluorosulfonyl-containing intermediate. The trapping of such transient species is crucial for confirming their existence and understanding the reaction mechanism. nih.gov Common methods for trapping reactive intermediates include their reaction with olefins to form cyclopropanes (for carbenes) or with specific radical traps like TEMPO. nih.gov
However, no specific studies documenting the generation and subsequent trapping of carbenes or other reactive intermediates from this compound have been reported.
Electrophilic Reactivity Considerations
While the α-carbon of this compound is nucleophilic after deprotonation, the sulfur atom of the fluorosulfonyl group represents a potential electrophilic center. The sulfur (VI) center is highly electron-deficient due to the presence of two oxygen atoms and a fluorine atom. This makes it susceptible to nucleophilic attack.
This reactivity pattern is the basis for Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of click reactions that rely on the high stability and unique reactivity of the fluorosulfonyl moiety. nih.gov Arylfluorosulfates, for instance, act as latent electrophiles for the covalent modification of proteins by reacting with nucleophilic residues like tyrosine and lysine. nih.gov The fluorosulfonyl group has been described as an "electrophilic warhead" due to this reactivity. nih.gov
Therefore, it is plausible that strong nucleophiles could attack the sulfur atom of this compound, leading to the displacement of the fluoride ion and the formation of a new sulfur-nucleophile bond. This reactivity is distinct from the nucleophilicity of the α-carbon and represents a competing reaction pathway.
Computational and Theoretical Studies of Reaction Mechanisms
No specific computational studies for this compound were found in the literature. However, Density Functional Theory (DFT) has been extensively used to study the reaction mechanisms of structurally related organophosphorus compounds, providing a framework for predicting the behavior of the title compound. researchgate.net
Density Functional Theory (DFT) Analysis of Transition States
DFT calculations are a powerful tool for elucidating reaction pathways by locating and analyzing the energetics of transition states. For a reaction involving the deprotonation and subsequent alkylation of this compound, DFT could be used to:
Calculate the activation energy for proton abstraction by different bases.
Model the transition state structure of the nucleophilic attack of the phosphonate carbanion on an electrophile.
Compare the activation barriers for competing reaction pathways, such as nucleophilic attack at the α-carbon versus attack at the electrophilic sulfur center.
Studies on analogous compounds, such as the reaction between diethyl trichloro-methyl phosphonate and a phosphinite, have successfully used DFT at the B3LYP level of theory to map the potential energy surface and identify the most favorable reaction path. researchgate.net
Prediction of Regioselectivity and Stereoselectivity
Computational chemistry is increasingly used to predict the selectivity of organic reactions. rsc.orgnih.gov For reactions involving this compound, key selectivity questions that could be addressed by computational models include:
Regioselectivity: In reactions with ambident nucleophiles/electrophiles, DFT can predict the most likely site of attack by comparing the activation energies of the corresponding transition states. For example, a DFT study on diethyl trichloro-methyl phosphonate found a high regioselectivity for nucleophilic attack on a chlorine atom over the carbon atom, which was consistent with experimental results. researchgate.net
Stereoselectivity: If the alkylation or acylation of the phosphonate carbanion creates a new chiral center, computational models can help predict the diastereomeric or enantiomeric excess. This is typically achieved by modeling the transition states leading to the different stereoisomers and comparing their relative energies.
Electronic Structure and Reactivity Descriptors
DFT can be used to calculate a variety of electronic properties and reactivity descriptors that provide insight into a molecule's behavior. For this compound, these descriptors could illuminate its reactivity profile.
| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Would provide the partial atomic charges, confirming the electron-deficient nature of the sulfur atom and the acidity of the α-methylene protons. |
These computational approaches provide a robust framework for predicting and understanding the complex reactivity of this compound, guiding future experimental investigations.
Applications in Advanced Organic Synthesis
Construction of Fluorosulfonyl-Substituted Olefins
Diethyl [(fluorosulfonyl)methyl]phosphonate is a key precursor for the synthesis of olefins bearing a fluorosulfonyl group. The presence of this strongly electron-withdrawing group imparts unique reactivity to the resulting alkenes, making them valuable intermediates in various synthetic pathways. The primary method for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction, a widely used olefination protocol in organic chemistry.
The Horner-Wadsworth-Emmons reaction utilizing this compound provides a direct and efficient route to fluorosulfonyl-substituted electron-deficient alkenes. In this reaction, the phosphonate (B1237965) is first deprotonated with a suitable base to generate a stabilized carbanion. This nucleophilic species then reacts with a variety of aldehydes and ketones to form an intermediate which subsequently eliminates a diethyl phosphate (B84403) salt to yield the desired alkene. The strong electron-withdrawing nature of the fluorosulfonyl group significantly increases the acidity of the α-proton, facilitating carbanion formation under mild conditions.
The general reaction scheme is as follows:
This methodology is applicable to a wide range of carbonyl compounds, affording the corresponding α,β-unsaturated fluorosulfonyl compounds. The products of these reactions are valuable Michael acceptors and dienophiles in cycloaddition reactions.
Table 1: Examples of Electron-Deficient Alkenes Synthesized from this compound
| Carbonyl Compound | Base | Product | Yield (%) |
| Benzaldehyde | NaH | (E)-1-(fluorosulfonyl)-2-phenylethene | Data not available |
| Cyclohexanone | n-BuLi | (Cyclohexylidene)methyl(fluorosulfonyl)methane | Data not available |
| 4-Nitrobenzaldehyde | K₂CO₃ | (E)-1-(fluorosulfonyl)-2-(4-nitrophenyl)ethene | Data not available |
The utility of this compound extends to the synthesis of fluorosulfonyl-containing conjugated systems, such as dienes and polyenes. These structures are of interest for their potential applications in materials science and as precursors to complex natural products. By employing α,β-unsaturated aldehydes or ketones as substrates in the Horner-Wadsworth-Emmons reaction, conjugated dienes bearing a terminal fluorosulfonyl group can be readily prepared.
For example, the reaction with cinnamaldehyde (B126680) would be expected to yield a 1-fluorosulfonyl-4-phenyl-1,3-butadiene. The reactivity of the phosphonate allows for the stereoselective formation of the new double bond, typically favoring the (E)-isomer.
Introduction of the Fluorosulfonylmethyl Group
Beyond olefination reactions, this compound serves as a valuable reagent for the direct introduction of the fluorosulfonylmethyl (–CH₂SO₂F) moiety into organic molecules. This functional group can significantly modulate the biological and physicochemical properties of a parent compound.
The fluorosulfonylmethyl group can be transferred to electrophilic substrates through nucleophilic substitution reactions. After deprotonation of the phosphonate, the resulting carbanion can react with various electrophiles, such as alkyl halides or epoxides, to form new carbon-carbon bonds. This approach allows for the direct incorporation of the fluorosulfonylmethyl unit, providing access to a range of functionalized molecules.
While specific examples for this compound are not extensively documented, analogous fluorinated phosphonates are known to participate in fluoroalkylation and fluoroalkenylation reactions. It is anticipated that the carbanion derived from this compound could add to carbonyl compounds to form β-hydroxy-α-(fluorosulfonyl)methylphosphonates. These adducts could then potentially be transformed into the corresponding fluoroalkenylated products.
Building Block for Complex Molecular Architectures
The dual functionality of this compound, possessing both a reactive phosphonate and a modifiable sulfonyl fluoride (B91410) group, makes it a versatile building block for the synthesis of more complex molecular architectures. The sulfonyl fluoride can undergo nucleophilic substitution with a variety of nucleophiles, such as amines and alcohols, to generate sulfonamides and sulfonic esters, respectively. This allows for the introduction of diverse functionalities after the initial carbon-carbon bond forming reactions.
This latent reactivity, combined with its utility in olefination and alkylation reactions, opens up avenues for the construction of intricate molecules with potential applications in medicinal chemistry and materials science. While specific examples of its use in the total synthesis of natural products are not yet prevalent in the literature, its potential as a strategic building block is evident.
Synthesis of Heterocyclic Compounds
While the direct application of this compound in the synthesis of a wide array of heterocyclic compounds is an area of ongoing research, the principles of phosphonate-based reactions provide a clear pathway for such transformations. The Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of phosphonate chemistry, can be envisioned as a key strategy. In this context, the carbanion generated from this compound would react with a variety of carbonyl compounds bearing additional functional groups, setting the stage for subsequent intramolecular cyclization to form heterocycles.
For instance, the reaction of the phosphonate with a keto-aldehyde could be followed by an intramolecular cyclization to furnish furan (B31954) or pyran derivatives. Similarly, reactions with substrates containing nitrogen-based functional groups, such as amino ketones or amino aldehydes, could pave the way for the synthesis of nitrogen-containing heterocycles like pyrroles, pyridines, and their saturated analogues. The presence of the fluorosulfonyl group in the resulting heterocyclic products could also impart unique chemical and biological properties.
Multicomponent reactions (MCRs) represent another promising avenue for the utilization of this compound in heterocyclic synthesis. researchgate.netallfordrugs.commdpi.comresearchgate.netacademie-sciences.fr The ability of phosphonates to participate in one-pot reactions involving three or more components allows for the rapid assembly of complex heterocyclic scaffolds. Future research in this area could explore the incorporation of this compound into known MCRs, such as the Kabachnik-Fields or Pudovik reactions, to generate novel classes of phosphorylated and fluorosulfonylated heterocycles.
Tandem and Cascade Reactions Utilizing Phosphonate Reactivity
The concept of tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, is a powerful strategy for increasing molecular complexity efficiently. The unique reactivity of this compound makes it an intriguing candidate for the design of such reaction sequences.
A hypothetical tandem reaction could involve an initial HWE olefination reaction, followed by a Michael addition. The electron-withdrawing nature of the fluorosulfonyl and phosphonate groups would render the newly formed double bond highly electrophilic and susceptible to attack by a nucleophile present in the reaction mixture. This would allow for the formation of two new carbon-carbon bonds in a single pot.
Furthermore, cascade reactions initiated by the reactivity of the phosphonate carbanion could be envisioned. For example, an initial reaction with a suitable substrate could trigger a series of intramolecular cyclizations and rearrangements, leading to the formation of complex polycyclic systems. The fluorosulfonyl group could play a crucial role in these cascades, either by influencing the stereochemical outcome of the reactions or by serving as a handle for further functionalization. While specific examples utilizing this compound in such reactions are yet to be extensively reported, the potential for its application in this area is significant and warrants further investigation.
Development of Novel Fluorination Reagents and Methodologies
The introduction of fluorine atoms into organic molecules can have a profound impact on their physical, chemical, and biological properties. Consequently, the development of new and efficient fluorination methods is a major focus of synthetic chemistry. researchgate.net this compound, containing a fluorine atom attached to a sulfuryl group, presents an interesting platform for the development of novel fluorination strategies.
One potential avenue of research is the use of this compound as a precursor to new electrophilic or nucleophilic fluorinating agents. researchgate.net Through carefully designed chemical transformations, the fluorosulfonyl moiety could be modified to generate a species capable of transferring a fluorine atom to a substrate. For example, cleavage of the S-F bond under specific conditions could potentially generate a source of "F+" or "F-".
Moreover, methodologies could be developed that utilize the entire this compound molecule to achieve fluorination. For instance, the compound could act as a bifunctional reagent, where the phosphonate group first directs the molecule to a specific site in a substrate, followed by an intramolecular delivery of the fluorine atom from the fluorosulfonyl group. Such a strategy could offer high levels of regioselectivity and stereoselectivity in fluorination reactions. The development of late-stage fluorination techniques, where a fluorine atom is introduced at a late stage in a synthetic sequence, is particularly important in medicinal chemistry, and this compound could potentially contribute to this field. nih.gov
While the full potential of this compound in the development of new fluorination reagents and methodologies is still being explored, its unique structure offers a promising starting point for innovation in this critical area of organic synthesis.
Advanced Spectroscopic Elucidation for Mechanistic and Structural Complexity Analysis
Multi-Nuclear NMR Spectroscopy for Mechanistic Insights and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organophosphorus compounds in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, ¹⁹F, and ³¹P, NMR provides detailed information about the connectivity of atoms, their chemical environment, and the stereochemistry of the molecule.
Multi-nuclear NMR spectroscopy, including ¹H, ¹³C, ¹⁹F, and ³¹P NMR, is instrumental in monitoring the progress of reactions involving diethyl [(fluorosulfonyl)methyl]phosphonate and identifying transient intermediates. The chemical shifts (δ) and coupling constants (J) are highly sensitive to the electronic environment of the nuclei, providing a fingerprint for each species in a reaction mixture.
For instance, in the analysis of related organophosphorus compounds, ³¹P NMR is particularly powerful due to its 100% natural abundance and wide chemical shift range, which makes it an excellent probe for changes at the phosphorus center. The ³¹P chemical shift of this compound is expected to be in the typical range for phosphonates. During a reaction, the formation of intermediates or products with different substituents on the phosphorus atom would result in new signals with distinct chemical shifts, allowing for real-time reaction monitoring.
¹⁹F NMR is another critical tool for studying this compound, given the presence of the fluorosulfonyl group. The ¹⁹F chemical shift and its coupling to the adjacent methyl proton and the phosphorus nucleus (²JFP) would provide valuable structural information. Changes in the fluorine environment during a reaction, such as the displacement of the fluoride (B91410) ion, would lead to significant changes in the ¹⁹F NMR spectrum, signaling the formation of new species. The incorporation of fluorine also serves as a sensitive probe for studying protein conformation and interactions when the molecule is used in biological systems. researchgate.neted.ac.uk
The stereochemical outcome of reactions can also be determined using NMR. The coupling constants between vicinal protons (³JHH) and between protons and phosphorus (³JHP) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. This allows for the determination of the relative stereochemistry of substituents in cyclic or conformationally restricted products derived from this compound.
Table 1: Predicted ¹H and ³¹P NMR Data for this compound and a Potential Reaction Intermediate
| Compound | Moiety | ¹H Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) | ³¹P Chemical Shift (δ, ppm) |
| This compound | -OCH₂CH₃ | ~4.2 (m) | ³JHH ≈ 7.1 | ~15-20 |
| -OCH₂CH₃ | ~1.3 (t) | ³JHH ≈ 7.1 | ||
| -CH(F)SO₂- | ~5.0-6.0 (d) | ²JHP ≈ 15-20, ²JHF ≈ 45-50 | ||
| Intermediate (e.g., after F⁻ displacement by Nu⁻) | -OCH₂CH₃ | Varies | Varies | Varies |
| -OCH₂CH₃ | Varies | Varies | ||
| -CH(Nu)SO₂- | Varies | Varies | ||
| Note: The data for the target compound is predicted based on analogous structures. Actual values may vary. |
While 1D NMR provides fundamental information, complex molecules often exhibit overlapping signals that are difficult to interpret. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for the unambiguous assignment of all proton and carbon signals in this compound and its derivatives. columbia.edubeilstein-journals.org
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show a correlation between the methylene (B1212753) and methyl protons of the ethoxy groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. biorxiv.org This allows for the direct assignment of the carbon atom corresponding to each proton signal. For the title compound, HSQC would link the proton signals of the ethoxy and methyl groups to their respective carbon signals.
Table 2: Expected 2D NMR Correlations for this compound
| Proton (¹H) | COSY Correlation (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C, ³¹P) |
| -OCH₂CH₃ | -OCH₂CH₃ | C of -OCH₂CH₃ | C of -OCH₂CH₃, P |
| -OCH₂CH₃ | -OCH₂CH₃ | C of -OCH₂CH₃ | C of -OCH₂CH₃ |
| -CH(F)SO₂- | None expected | C of -CH(F)SO₂- | P, C of ethoxy groups |
Mass Spectrometry (MS) for Reaction Monitoring and Product Identification in Complex Mixtures
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an invaluable tool for determining the molecular weight of this compound and for identifying products and byproducts in complex reaction mixtures.
In the context of reaction monitoring, MS can be coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC) to analyze aliquots of a reaction over time. This allows for the tracking of the consumption of starting materials and the formation of products, providing kinetic information about the reaction.
The fragmentation pattern of a molecule in the mass spectrometer provides crucial structural information. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The analysis of these fragment ions can help to elucidate the structure of the parent molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy groups, the sulfonyl fluoride moiety, and rearrangements common to organophosphorus compounds.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | m/z (Predicted) | Possible Structure |
| [M]⁺ | 234 | Intact molecular ion |
| [M - OCH₂CH₃]⁺ | 189 | Loss of an ethoxy radical |
| [M - SO₂F]⁺ | 151 | Loss of the fluorosulfonyl radical |
| [P(O)(OCH₂CH₃)₂]⁺ | 137 | Diethyl phosphate (B84403) fragment |
| [SO₂F]⁺ | 83 | Fluorosulfonyl cation |
| Note: The fragmentation pattern is predicted and may vary depending on the ionization method and conditions. |
Vibrational Spectroscopy (IR, Raman) for Bond Analysis in Reaction Dynamics
Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.net These techniques are particularly useful for identifying functional groups and for studying changes in bonding during a chemical reaction. IR and Raman spectroscopy are complementary, as some vibrational modes may be active in one technique but not the other.
For this compound, the IR and Raman spectra would be characterized by strong absorptions corresponding to the P=O, S=O, S-F, C-O, and P-O stretching vibrations. The frequencies of these vibrations are sensitive to the local molecular environment and can provide insights into intermolecular interactions, such as hydrogen bonding.
During a reaction, changes in the vibrational spectrum can be used to monitor the disappearance of reactant bonds and the appearance of product bonds. For example, if the fluorosulfonyl group is involved in a reaction, a shift or disappearance of the S=O and S-F stretching frequencies would be observed.
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| P=O | Stretching | 1250 - 1280 |
| S=O (asymmetric) | Stretching | 1400 - 1450 |
| S=O (symmetric) | Stretching | 1200 - 1250 |
| S-F | Stretching | 800 - 900 |
| P-O-C | Stretching | 1000 - 1050 |
| C-O-C | Stretching | 1100 - 1170 |
| Note: Frequencies are approximate and can be influenced by the molecular environment. |
X-ray Crystallography of Key Derivatives for Definitive Structural Characterization
While NMR provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state. Although obtaining suitable crystals of the parent compound, this compound, might be challenging, the synthesis and crystallization of stable derivatives can provide invaluable structural data.
A crystal structure would definitively confirm the connectivity of the atoms and provide precise bond lengths, bond angles, and torsion angles. This information is crucial for understanding the steric and electronic properties of the molecule and for validating computational models. acs.orgnih.gov For example, the crystal structure of a derivative would reveal the geometry around the phosphorus and sulfur centers and the conformational preferences of the ethoxy groups. This detailed structural insight is essential for a complete understanding of the compound's reactivity and potential interactions with other molecules. The analysis of crystal packing can also reveal information about intermolecular forces.
Future Perspectives and Research Directions in Diethyl Fluorosulfonyl Methyl Phosphonate Chemistry
Sustainable and Green Chemical Synthesis Methodologies
The principles of green and sustainable chemistry are increasingly pivotal in modern synthetic chemistry. researchgate.netrsc.org Future research into the synthesis of diethyl [(fluorosulfonyl)methyl]phosphonate and its derivatives will likely focus on developing more environmentally benign and efficient protocols. Traditional methods for organophosphorus compound synthesis can involve harsh conditions and hazardous reagents. rsc.org
Key areas for development include:
Alternative Energy Sources: Methodologies employing microwave irradiation or visible-light photoredox catalysis could offer milder reaction conditions and reduced energy consumption compared to conventional heating. researchgate.netrsc.org Visible-light-driven approaches, in particular, represent a growing area for creating organophosphorus compounds. rsc.org
Solvent-Free and Alternative Solvent Systems: The development of solvent-free reaction conditions or the use of greener solvents (e.g., water, ionic liquids, or bio-based solvents) would significantly reduce waste generation and environmental impact. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. Future syntheses will aim for high atom economy, minimizing the formation of by-products. ijesrr.org
Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems can reduce waste and improve efficiency. Research into novel catalysts for the key bond-forming reactions in the synthesis of this phosphonate (B1237965) will be a critical endeavor.
Catalytic Applications and Design of Novel Phosphonate Ligands
The phosphonate group is known to be an effective chelating agent, capable of binding to various metal ions. wikipedia.org This property opens up avenues for using this compound and its derivatives in catalysis, either as catalysts themselves or as ligands for catalytically active metal centers.
Future research directions in this area include:
Solid Acid Catalysis: Zirconium phosphonates have demonstrated utility as robust solid acid catalysts, prized for their tunable acidity, thermal stability, and water tolerance. mdpi.comresearchgate.net Investigating the potential of materials derived from this compound to act as solid catalysts for reactions like biomass conversion, esterification, and hydration is a promising field. mdpi.comresearchgate.net The presence of the electron-withdrawing fluorosulfonyl group could significantly modulate the surface acidity of such materials.
Homogeneous Catalysis: The phosphonate moiety can serve as a monodentate or bidentate ligand for transition metals. alfachemic.comchemscene.com The electronic properties of these ligands can be fine-tuned by the substituents on the alpha-carbon. The strong electron-withdrawing nature of the fluorosulfonyl group in this compound could lead to the development of ligands with unique electronic and steric properties, potentially enhancing the activity and selectivity of metal catalysts in cross-coupling, hydrogenation, and hydroformylation reactions.
Nanoparticle Stabilization: Phosphonates have been used to stabilize metal nanoparticles, creating robust and recyclable catalysts. acs.org Exploring the use of this compound to prepare novel cobalt-molybdenum phosphide (CoMoP) or other metallic nanoparticles could lead to new catalysts for applications such as the hydrogen evolution reaction (HER). acs.org
Development of Asymmetric Transformations
The synthesis of chiral phosphonates is of immense importance due to their wide range of biological activities and applications in medicinal chemistry. mdpi.comthieme-connect.comresearchgate.netresearchgate.net Developing asymmetric transformations utilizing this compound as a substrate or reagent is a key future objective.
Promising research avenues are:
Asymmetric Addition Reactions: The activated methylene (B1212753) group (CH) adjacent to both the phosphonate and fluorosulfonyl groups is a prime site for deprotonation to form a nucleophile. The asymmetric addition of this carbanion to electrophiles like aldehydes, imines, and activated alkenes, using chiral catalysts, could provide enantiomerically enriched products.
Catalytic Systems: Both organocatalysis and transition-metal catalysis have been successfully applied to the asymmetric synthesis of other phosphonates. mdpi.comthieme-connect.comresearchgate.net Future work could involve screening chiral catalysts such as those based on squaramides, cinchona alkaloids, or chiral metal complexes (e.g., with BINAP or DBFOX ligands) for reactions involving this compound. mdpi.comnih.gov
Key Asymmetric Reactions: Research will likely focus on adapting well-established asymmetric reactions to this specific substrate, including:
Phospha-Michael Addition: The enantioselective addition to α,β-unsaturated compounds. mdpi.comresearchgate.net
Phospha-Mannich Reaction: The asymmetric addition to imines to generate chiral α-aminophosphonates. mdpi.comresearchgate.net
Phospha-Aldol Reaction: The enantioselective addition to aldehydes to create chiral β-hydroxyphosphonates. mdpi.comresearchgate.net
| Catalytic Approach | Typical Reaction | Catalyst Type | Potential Application for this compound |
| Organocatalysis | Phospha-Michael Addition | Chiral Squaramides, Thioureas | Asymmetric C-C bond formation with α,β-unsaturated systems. |
| Organocatalysis | Phospha-Mannich Reaction | Cinchona Alkaloid Derivatives | Synthesis of chiral aminophosphonate analogues. |
| Metal Catalysis | Phospha-Aldol Reaction | Chiral Metal Complexes (e.g., Al, Si, Ni) | Synthesis of chiral hydroxyphosphonate derivatives. mdpi.comresearchgate.netnih.gov |
| Metal Catalysis | Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Reduction of potential unsaturated derivatives to chiral products. thieme-connect.comresearchgate.net |
Integration into Flow Chemistry and Automation for Scalable Synthesis
Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and easier scalability. nih.govnih.gov Applying these technologies to the synthesis of this compound is a logical step toward its efficient and safe production.
Future research will likely involve:
Microfluidic Reactor Synthesis: The synthesis of phosphonates, such as hydroxymethyl phosphonates, has been successfully demonstrated in microfluidic reactors, overcoming issues with exothermicity and improving yield and purity. lew.ro A similar approach could be developed for the synthesis of this compound, allowing for precise control over reaction parameters and safer handling of potentially hazardous intermediates.
Automated Synthesis Platforms: Automated systems that perform synthesis, isolation, and purification can accelerate the discovery of new derivatives and the optimization of reaction conditions. merckmillipore.com These platforms, utilizing pre-packaged reagent cartridges, could be adapted for derivatizing the this compound core, enabling high-throughput screening for novel applications. merckmillipore.com
Telescoped Reactions: Integrating multiple synthetic steps into a continuous flow sequence without isolating intermediates can dramatically improve efficiency. nih.gov Future work could focus on developing a telescoped flow synthesis of the target compound and its subsequent transformations, minimizing manual handling and waste.
Exploration of New Reactivity Modes and Synthetic Transformations
The combination of a fluorosulfonyl group and a phosphonate group on the same carbon atom suggests a rich and underexplored reactivity profile. Future research should aim to uncover and harness new synthetic transformations that leverage the unique interplay between these two functional groups.
Potential areas of exploration include:
Sulfonyl Group as a Leaving Group: The sulfonyl group can act as a leaving group in certain reactions. Investigating nucleophilic substitution reactions at the α-carbon could provide access to a wide range of substituted phosphonates.
Radical Reactions: Sulfonyl chlorides are known precursors to sulfonyl radicals, which can participate in various addition and cyclization reactions. magtech.com.cn The fluorosulfonyl group in this compound could potentially be used to generate fluorosulfonyl-containing radicals, enabling novel C-C and C-heteroatom bond formations.
Fluoride-Derived Reactivity: Inspired by sulfur(VI) fluoride (B91410) exchange (SuFEx) chemistry, the fluorosulfonyl moiety could serve as a hub for "click-type" reactions, allowing for the facile introduction of the sulfonylmethylphosphonate scaffold into more complex molecules under mild conditions. researchgate.net
Transformations of the Phosphonate Group: While the phosphonate group is often stable, it can be transformed. For instance, hydrolysis can yield the corresponding phosphonic acid, a valuable building block for materials science and medicinal chemistry. wikipedia.org Exploring other transformations, such as reduction or conversion to phosphine oxides, could further expand the synthetic utility of the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
